molecular formula C9H12N2O4 B3380244 ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate CAS No. 186387-87-1

ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate

Cat. No.: B3380244
CAS No.: 186387-87-1
M. Wt: 212.2 g/mol
InChI Key: JNZGHWBZWCEXEJ-SREVYHEPSA-N
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Description

Ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate (CAS 1187-34-4) is a specialized chemical building block with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol. This compound features a Z-configured enoyl backbone with both carbamate and cyano functional groups, making it a versatile intermediate in synthetic organic chemistry. Its molecular structure enables participation in various cyclization and condensation reactions, particularly in the synthesis of nitrogen-containing heterocycles. Researchers utilize this compound in the development of carbamate derivatives of privileged scaffolds like coumarins and chromenes, which are structures of significant interest in medicinal chemistry and materials science . The compound's reactive profile allows it to serve as a key precursor in multi-step syntheses, enabling access to complex molecular architectures. For research use only. Not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGHWBZWCEXEJ-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C#N)\C(=O)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceutical agents due to its ability to undergo various chemical reactions, such as isomerization and substitution reactions. The compound demonstrates stereoselectivity that can influence molecular design in chemical research .

Biology

Research into the biological activities of this compound has revealed potential antitumor properties. Its derivatives are being studied for their effects on cancer cells, suggesting applications in oncology and therapeutic development. The compound’s ability to undergo isomerization may also play a role in biological pathways involving molecular switches, which could be pivotal in developing drugs that target specific cellular mechanisms.

Medicine

In medicine, this compound is explored as a precursor for synthesizing therapeutic agents. Its derivatives may contribute to the development of new treatments for various diseases, particularly those requiring targeted drug delivery systems due to their specific optical properties. Ongoing research aims to elucidate its full potential in pharmacology.

Industry

The compound finds applications in the materials science sector, particularly in developing materials with specific optical properties. These include molecular switches and data storage devices, which leverage the compound's unique structural features for innovative technological applications .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: Optical Materials Development

Research focused on utilizing this compound in creating advanced optical materials. The compound's ability to undergo reversible isomerization under UV light was exploited to develop materials with tunable optical properties suitable for use in photonic devices.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate involves its interaction with specific molecular targets. The cyano group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The carbamate moiety can also interact with active sites of enzymes, further contributing to its inhibitory effects. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate C₉H₁₂N₂O₄ 212.20 Cyano, ethoxy, carbamate High polarity due to cyano and carbamate groups; Z-configuration enhances stability .
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate C₁₅H₁₇N₃O₄ 303.32 Phenyl, ethoxyethyl ester, cyano Exhibits intramolecular N–H⋯O hydrogen bonding; crystal structure stabilized by intermolecular N–H⋯N interactions .
Ethyl carbamate (EC) C₃H₇NO₂ 89.09 Simple carbamate Ubiquitous in fermented foods; carcinogenic (MOE = 6289 in Chinese liquors) .
Vinyl carbamate C₃H₅NO₂ 87.08 Vinyl group 10–30× more carcinogenic than EC; induces hepatic carcinomas in rodents .

Biological Activity

Ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O4C_9H_{12}N_2O_4 and a molecular weight of 200.20 g/mol. Its structure features a carbamate group, which is known for its diverse biological activities, including insecticidal and herbicidal properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other carbamates, this compound may inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses, which can result in neurotoxic effects in pests .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of carbamate compounds exhibit antimicrobial properties, potentially making them useful in agricultural applications .
  • Antitumor Activity : Some studies suggest that compounds with similar structures may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as anticancer agents .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

StudyBiological EffectMethodologyResults
InsecticidalLC-MS/MSShowed significant toxicity against specific insect species.
AntimicrobialAgar diffusion methodInhibited growth of bacterial strains with varying degrees of effectiveness.
CytotoxicityMTT assayInduced apoptosis in cancer cell lines at specific concentrations.

Case Studies

  • Insecticidal Properties : A case study on the insecticidal effects demonstrated that this compound exhibited potent activity against aphid populations, reducing their survival rates significantly when applied at field-recommended doses .
  • Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against various pathogens including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Toxicological Profile

The toxicological profile of this compound is crucial for assessing its safety for agricultural use:

  • Acute Toxicity : Studies indicate moderate acute toxicity levels in non-target organisms, necessitating careful application practices to minimize environmental impact .
  • Chronic Effects : Long-term exposure studies are required to fully understand the chronic effects on both human health and ecological systems.

Q & A

Q. What are the key steps in synthesizing ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate, and how is its purity verified?

The synthesis involves a multi-step reaction starting with cyanoacrylate intermediates and carbamate-forming agents. Critical steps include the condensation of cyanoacetic acid derivatives with ethoxyprop-2-enoyl precursors under controlled pH and temperature. Purity is verified via High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, with specific attention to eliminating byproducts like unreacted cyano groups or ester impurities. Single-crystal X-ray diffraction (SCXRD) is used to confirm structural integrity .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

The crystal structure is resolved via SCXRD with a Rigaku AFC10 diffractometer (MoKα radiation, λ = 0.71073 Å) at 153 K. Data collection parameters include a monoclinic C2/c space group (a = 25.102 Å, b = 12.013 Å, c = 10.436 Å, β = 96.248°), and refinement using SHELXL-2018/3 . Key metrics:

  • R factor : 0.043
  • wR factor : 0.116
  • Data-to-parameter ratio : 19.9
  • Hydrogen bonding : Intramolecular N–H⋯O and intermolecular N–H⋯N interactions stabilize the lattice .

Advanced Research Questions

Q. What role do intermolecular hydrogen bonds play in stabilizing the crystal lattice?

The crystal lattice is stabilized by a network of N–H⋯N hydrogen bonds (2.12–2.25 Å) and an intramolecular N–H⋯O bond (2.08 Å). These interactions influence packing efficiency and thermal stability, as evidenced by anisotropic displacement parameters (ADPs) in SCXRD data. Computational modeling (e.g., DFT) can quantify bond energies and predict lattice dynamics under varying conditions .

Q. How can spectroscopic and computational methods elucidate the compound’s electronic properties?

  • Spectroscopy : UV-Vis spectra reveal π→π* transitions in the cyano and carbamate groups, while IR spectroscopy confirms C≡N (2250 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.
  • Computational : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), indicating moderate reactivity. Solvent effects (e.g., dielectric constant of ethanol vs. DMSO) are modeled using the Polarizable Continuum Model (PCM) .

Q. What methodologies resolve contradictions in bioactivity studies between in vitro and in vivo models?

Discrepancies in herbicidal efficacy (e.g., in vitro enzyme inhibition vs. in vivo plant trials) are addressed by:

  • Metabolic Profiling : LC-MS/MS to detect degradation products (e.g., ethyl carbamate derivatives).
  • Kinetic Studies : Measuring hydrolysis rates in soil vs. buffer systems (pH 7.4, 37°C).
  • Structural Analog Comparison : Testing substituent effects (e.g., ethoxy vs. methoxy groups) on bioavailability .

Methodological Notes

  • Crystallography : SHELXTL (Bruker AXS) or Olex2 are preferred for refinement. Multi-scan absorption corrections (ABSCOR) improve data accuracy .
  • Synthesis Optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
  • Detection Limits : Gas Chromatography-Mass Spectrometry (GC-MS) detects ethyl carbamate derivatives at ppb levels, critical for toxicity assessments .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate

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